5-Phenyl-4,5-dihydroisoxazol-5-ol
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Overview
Description
5-Phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4,5-dihydroisoxazol-5-ol typically involves a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. One common method is the reaction of phenyl nitrile oxide with an appropriate alkene under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the development of metal-free synthetic routes has been explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various phenyl-substituted isoxazoles .
Scientific Research Applications
5-Phenyl-4,5-dihydroisoxazol-5-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 5-Phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroisoxazole: A similar compound with a different substitution pattern.
3-Bromoacivicin: Another dihydroisoxazole derivative with potent biological activity.
Uniqueness
5-Phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
53009-35-1 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-phenyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C9H9NO2/c11-9(6-7-10-12-9)8-4-2-1-3-5-8/h1-5,7,11H,6H2 |
InChI Key |
JSGPETSCXWSANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NOC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
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